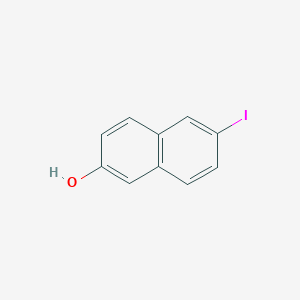

6-Iodonaphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIKEUOFWNWERV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543026 | |

| Record name | 6-Iodonaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97825-81-5 | |

| Record name | 6-Iodonaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 6 Iodonaphthalen 2 Ol and Analogous Iodinated Naphthols

Regioselective Iodination Methodologies

Achieving regioselectivity in the iodination of naphthalene (B1677914) rings is a primary challenge. The electronic properties of the existing substituents on the ring direct the position of electrophilic attack. For naphthol derivatives, the hydroxyl group is a strong activating group, directing substitution to ortho and para positions. However, steric hindrance and other electronic factors can be exploited to achieve desired isomers. Various advanced strategies have been developed to control the position of iodination with high precision.

Electrophilic Cyclization Approaches for 3-Iodo-2-naphthols

An efficient and regioselective method for preparing polysubstituted naphthalenes and 2-naphthols involves the 6-endo-dig electrophilic cyclization of specific arene-containing precursors. nih.gov This strategy has been successfully employed for the synthesis of 3-iodo-2-naphthols in excellent yields through the cyclization of 1-aryl-3-alkyn-2-ones. acs.orgfigshare.com

The reaction is typically carried out under mild conditions using an electrophilic iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂). nih.gov ICl has been shown in many cases to produce better yields compared to I₂. thieme-connect.com The methodology is tolerant of a wide range of functional groups. nih.gov The process begins with the attack of the electrophilic iodine on the alkyne, which then triggers the cyclization to form the naphthalene ring system, incorporating the iodine atom at the 3-position relative to the newly formed hydroxyl group. thieme-connect.com

Table 1: Electrophilic Cyclization for the Synthesis of 3-Iodo-2-naphthols

| Precursor | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Aryl-3-alkyn-2-ones | I₂ or ICl | 3-Iodo-2-naphthols | Good to Excellent | nih.govacs.orgfigshare.com |

Decarboxylative Iodination Pathways in Related Systems

Decarboxylative halogenation, an alternative to electrophilic aromatic substitution, provides a distinct pathway for introducing iodine onto an aromatic ring by replacing a carboxylic acid group. mdpi.com This transformation, often referred to as a Hunsdiecker-Borodin type reaction, is valuable because aromatic carboxylic acids are widely available. mdpi.commdpi.com

Microwave-assisted decarboxylative iodination of aromatic carboxylic acids has been achieved with high yields using a silver carbonate (Ag₂CO₃) catalyst in the presence of potassium persulfate (K₂S₂O₈). mdpi.com In the context of naphthalene systems, studies have shown that 1-naphthoic acid undergoes this reaction more favorably than 2-naphthoic acid. mdpi.com Transition-metal-free methods have also been developed, highlighting the ongoing improvements in this synthetic strategy. mdpi.com When employing this method, the reaction proceeds via the generation of an aryl radical after CO₂ extrusion, which then abstracts an iodine atom. mdpi.com

Iodination via Naphthalenide Inverse Crown Structures

A highly sophisticated and regioselective method for functionalizing naphthalene involves the use of inverse crown structures. rsc.org Inverse crowns are polymetallic macrocycles that can act as templates to deprotonate and functionalize aromatic guest molecules with high specificity. scispace.com

Researchers have synthesized alkali metal monoalkyl-bisamido magnesiates, such as [KMg(TMP)₂nBu] (where TMP = 2,2,6,6-tetramethylpiperidide), which react with naphthalene to form a new inverse crown structure. rsc.org In this structure, the naphthalene guest anions are regioselectively magnesiated at the 2-position. rsc.org Subsequent quenching of this naphthalenide inverse crown intermediate with iodine leads to the formation of 2-iodonaphthalene (B183038) with high regioselectivity. rsc.org This method showcases how supramolecular organization can be harnessed to control reactivity at specific positions on the naphthalene core.

Precursor Selection and Chemical Transformations for 6-Iodonaphthalen-2-ol Derivatives

The synthesis of 6-iodonaphthalen-2-ol itself and its derivatives relies on the careful selection of precursors and the application of robust chemical transformations. The iodine atom serves as a versatile handle for introducing further complexity, while the hydroxyl group can be modified or used to direct subsequent reactions.

Synthesis of Substituted 6-Iodonaphthalen-2-ol Variants

The synthesis of substituted derivatives of 6-iodonaphthalen-2-ol often involves multi-step sequences where the iodo and hydroxyl groups are introduced strategically. For instance, a substituted variant like 6-bromo-1-phenylnaphthalen-2-ol was prepared via a Suzuki-Miyaura cross-coupling reaction between 6-bromo-1-iodonaphthalen-2-ol (B2388685) and phenylboronic acid, demonstrating how the iodo-group can be used for C-C bond formation. researchgate.net

Furthermore, the 6-iodonaphthalen-2-ol scaffold is a valuable precursor for more complex molecules. For example, its ether derivative, 1-iodo-2-methoxynaphthalene, has been used as a starting material in Sonogashira couplings to synthesize various diynes, which are precursors for axially chiral quinolines. acs.org

Table 2: Examples of Synthesized 6-Iodonaphthalen-2-ol Derivatives and Products

| Starting Material | Reagents | Product | Application/Significance | Reference |

|---|---|---|---|---|

| 6-Bromo-1-iodonaphthalen-2-ol | Phenylboronic acid, Pd catalyst | 6-Bromo-1-phenylnaphthalen-2-ol | Demonstrates C-C bond formation on the scaffold | researchgate.net |

| 1-Iodonaphthalen-2-ol | Benzyl (B1604629) bromide, K₂CO₃, NaI | 2-(Benzyloxy)-1-iodonaphthalene | Protection/modification of the hydroxyl group | acs.org |

Functional Group Interconversions in Halonaphthol Scaffolds

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com In the context of halonaphthol scaffolds like 6-iodonaphthalen-2-ol, FGI enables the strategic manipulation of the molecule's properties and reactivity.

The hydroxyl group of an iodonaphthol is a primary site for such transformations. It can be readily converted into other functional groups, such as ethers or esters, to either protect it during subsequent reaction steps or to introduce new properties. A common reaction is etherification. For example, 1-iodonaphthalen-2-ol can be converted to 2-(benzyloxy)-1-iodonaphthalene by reacting it with benzyl bromide in the presence of a base like potassium carbonate. acs.org The iodine atom itself is a key functional group, primarily utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, thus allowing the "stitching" of the halonaphthol core to other molecular fragments. scielo.br

Asymmetric Synthesis Methodologies Incorporating Iodonaphthol Cores

Asymmetric synthesis is crucial for producing specific enantiomers or diastereomers of chiral molecules, which is particularly important in medicinal chemistry and materials science where biological activity or material properties are often stereospecific. Methodologies that incorporate iodonaphthol cores aim to create axially chiral compounds, a class of stereoisomers that lack a chiral center but are chiral due to hindered rotation around a single bond. nih.gov

One prominent strategy involves the use of transition metal catalysis with chiral ligands. For instance, cobalt-catalyzed [2 + 2 + 2] cycloaddition reactions have been employed to construct axially chiral biaryls. In this approach, a precursor derived from 1-Iodonaphthalen-2-ol is reacted with a diyne and a nitrile in the presence of a chiral cobalt catalyst. acs.org The reaction proceeds with moderate to very good yields and enantioselectivities generally above 75% enantiomeric excess (ee). acs.org The choice of the chiral ligand is critical for inducing asymmetry and achieving high stereoselectivity. wikipedia.orgajchem-b.com

Another powerful method is the asymmetric Catellani reaction, which can be used to assemble C–N axially chiral scaffolds. nih.gov This reaction involves the coupling of an aryl iodide, such as a 1-iodonaphthalene (B165133) derivative, with an amine and an alkene, mediated by a palladium catalyst in conjunction with a chiral dinitrogen ligand. nih.gov This strategy demonstrates broad substrate scope and high enantioselectivity, enabling the synthesis of complex chiral molecules from iodinated aromatic precursors. nih.gov

The table below summarizes a representative asymmetric synthesis utilizing an iodonaphthol derivative.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1-(1,7-Octadiynyl)-2-benzyloxynaphthalene (derived from 1-Iodonaphthalen-2-ol) | Acetonitrile | Chiral Cobalt(I) Complex | Axially Chiral 1-Aryl-5,6,7,8-tetrahydroquinoline | >75% | acs.org |

These methods highlight the importance of iodonaphthols as versatile building blocks in asymmetric synthesis, providing a gateway to structurally diverse and stereochemically defined molecules for various advanced applications. nih.govacs.org

Green Chemistry Approaches in 6-Iodonaphthalen-2-ol Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sid.ir For the synthesis of 6-Iodonaphthalen-2-ol and its isomers, several environmentally benign methods have been developed to replace traditional iodination techniques that often rely on harsh reagents and volatile organic solvents.

One significant green approach is the use of water as a solvent. scirp.org Although many organic compounds have limited solubility in water, the use of surfactants to create aqueous micellar media can overcome this issue. scirp.org The iodination of naphthalen-2-ol has been successfully achieved using a system of hydrogen peroxide (H₂O₂) and potassium iodide (KI) in an aqueous solution containing a cationic surfactant like cetyltrimethylammonium bromide (CTAB). scirp.orgscirp.org This method is clean, safe, and involves the in situ generation of the active halogen species. scirp.orgscirp.org To further enhance the efficiency and green credentials of this reaction, alternative energy sources such as ultrasound (sonication) and microwave irradiation have been applied, often leading to significantly reduced reaction times and improved yields compared to conventional stirring. scirp.orgscirp.org

Mechanochemistry, which involves reactions conducted by grinding solid reactants together without a solvent, represents another key green strategy. scite.aieurjchem.com The selective iodination of naphthol derivatives has been demonstrated using iodine and iodic acid under solvent-free grinding conditions at room temperature. eurjchem.com This technique is not only economically advantageous but also offers benefits such as high yields, mild reaction conditions, simple procedures, and minimal waste generation, as it often avoids the formation of by-products. scite.aieurjchem.com

The following tables present comparative data for different green iodination methods for naphthalen-2-ol.

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional (Stirring) | 2.0 hours | 86 |

| Ultrasound-Assisted (Sonication) | 1.0 hour | 91 |

| Microwave-Assisted | 15 minutes | 96 |

| Grinding | 1.5 hours | 82 |

| Reagents | Conditions | Product |

|---|---|---|

| 2-acetyl-1-naphthol, Iodine, Iodic Acid | Grinding, Room Temperature, Solvent-Free | 1-(1-hydroxy-4-iodo-naphthalen-2-yl)-ethanone |

These green synthetic protocols offer effective and sustainable alternatives for the production of iodonaphthols, aligning with the growing demand for environmentally responsible chemical manufacturing. scirp.orgeurjchem.com

Mechanistic Investigations of Reactions Involving 6 Iodonaphthalen 2 Ol

The Iodine Atom as a Key Leaving Group in Reactive Processes

In nucleophilic substitution and elimination reactions, the facility with which a leaving group departs is a critical factor in determining the reaction rate. A good leaving group is a species that is stable on its own. Generally, weaker bases are better leaving groups. libretexts.orgpearson.com

Among the halogens, iodide is the best leaving group because it is the least basic. libretexts.org This is due to its large size, which allows the negative charge to be dispersed over a larger volume, thus stabilizing the resulting iodide ion. libretexts.org The order of leaving group ability for the halides is I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org This trend is observed in both Sₙ2 and Sₙ1 reactions, as the rate-determining step in both mechanisms involves the departure of the leaving group. libretexts.org For instance, the reaction of halomethanes with a nucleophile proceeds fastest for iodomethane (B122720) and slowest for fluoromethane. libretexts.org

In the context of 6-iodonaphthalen-2-ol, the carbon-iodine bond is the most reactive site for nucleophilic attack. The strength of the leaving group can significantly influence the reaction's progress. While fluoride (B91410) is a poor leaving group to the extent that Sₙ2 reactions with fluoroalkanes are uncommon, iodide is an excellent leaving group. libretexts.org The reactivity order of iodide being greater than bromide and trifluoroacetate (B77799) has been established in both gas-phase and condensed-phase reactions. nih.gov

The position of the leaving group on a cyclohexane (B81311) ring can also affect reactivity. For a successful backside attack in an Sₙ2 reaction, the leaving group must be in an axial position to allow for proper orbital alignment and minimize steric hindrance. organicchemistrytutor.com While not a cyclohexane, the stereoelectronic principles can be relevant in complex bicyclic systems.

Studies of Radical Reaction Pathways

Radical reactions offer a powerful alternative to traditional ionic pathways for bond formation. In the case of 6-iodonaphthalen-2-ol, the relatively weak carbon-iodine bond can be homolytically cleaved to generate an aryl radical, which can then participate in a variety of transformations.

A mild and efficient protocol for the C–S cross-coupling of thiols and aryl halides, including iodoarenes like 6-iodonaphthalen-2-ol, has been developed using visible light without the need for transition metal or photoredox catalysts. nih.govnih.gov The mechanism is proposed to involve the formation of an electron donor-acceptor (EDA) complex between the electron-rich thiolate anion and the electron-poor aryl halide. nih.govresearchgate.net

UV-vis spectroscopy and time-dependent density functional theory (TD-DFT) calculations support the idea that visible-light irradiation promotes an intermolecular charge transfer within this EDA complex. nih.govnih.gov This charge transfer leads to the formation of a thiyl radical and an aryl radical anion. The aryl radical anion then expels the iodide ion to generate an aryl radical, which subsequently combines with the thiyl radical to form the C-S cross-coupled product. nih.gov Key to this transformation is the presence of a base to generate the thiolate anion and the absence of oxygen, which can quench radical intermediates. nih.gov

Interestingly, mechanistic studies have also pointed to the formation of an EDA complex between the dimsyl anion (from DMSO and a base) and aryl halides, which upon absorption of blue light, can also lead to the generation of aryl radicals. chemrxiv.org

Thiyl radicals (RS•) are versatile reactive intermediates in organic synthesis. princeton.edudundee.ac.uk They can be generated from various precursors, including thiols, through homolytic cleavage of the S-H bond. dundee.ac.uk The electrophilic character of thiyl radicals allows them to preferentially abstract hydrogen atoms from electron-rich C-H bonds. nih.gov

In the context of C-S cross-coupling, the thiyl radical is a key intermediate. sorbonne-universite.fr Following its generation, as described in the visible-light-promoted mechanism, it combines with the aryl radical derived from 6-iodonaphthalen-2-ol to form the desired aryl thioether. The efficiency of this process relies on the rapid trapping of the C-centered radical by the thiyl radical. nih.gov

Recent research has also highlighted the use of thiyl radicals in the depolymerization of lignin, where they abstract hydrogen atoms from Cα-H bonds, initiating a cleavage cascade. sciepublish.com This demonstrates the broader utility of thiyl radicals in C-H functionalization reactions.

Oxidative coupling reactions provide a direct method for the formation of carbon-carbon and carbon-heteroatom bonds. unirioja.es These reactions involve the removal of two electrons from the reactants, often facilitated by a metal catalyst and an oxidant. unirioja.es

For naphthols, oxidative coupling can lead to the formation of binaphthols, which are important chiral ligands and catalysts. The oxidative dimerization of 2-naphthol (B1666908) derivatives can be achieved using oxidants like iron(III) chloride. units.it Mechanistic studies, often supported by density functional theory (DFT) calculations, have been crucial in understanding these processes. unirioja.es

Two general mechanisms are often considered for the oxidative coupling of arenes: one involving an arenium cation and another proceeding through a radical cation intermediate. nih.gov In the case of 6-iodonaphthalen-2-ol, the presence of the electron-donating hydroxyl group would facilitate oxidation to a radical cation, which could then dimerize. The regioselectivity of such couplings (ortho-ortho vs. para-para) is influenced by steric and electronic factors of the substituents on the naphthalene (B1677914) ring. nih.gov

Electrophilic Aromatic Substitution Mechanism on the Naphthalene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. minia.edu.eg The mechanism involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. uomustansiriyah.edu.iq This is typically the rate-determining step. uomustansiriyah.edu.iq In a subsequent fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. uomustansiriyah.edu.iq

The naphthalene ring of 6-iodonaphthalen-2-ol is activated towards electrophilic attack by the electron-donating hydroxyl group. Electron-donating groups increase the electron density of the ring, making it more nucleophilic. uomustansiriyah.edu.iq The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. In the case of 2-naphthol derivatives, electrophilic substitution typically occurs at the 1-position. nih.gov

Hypervalent Iodine Chemistry for Arylation Reactions

Hypervalent iodine reagents have emerged as powerful and environmentally benign alternatives to heavy metals in organic synthesis. acs.org They are particularly useful in arylation reactions. The reactivity of hypervalent iodine(III) compounds, such as diaryliodonium salts, stems from the electrophilicity of the iodine center and the excellent leaving group ability of the aryl iodide moiety. acs.org

Aryl iodides like 6-iodonaphthalen-2-ol can be activated by oxidation to form hypervalent organoiodine(III) species, such as diaryliodonium salts. acs.org These salts can then act as arylating agents, transferring one of the aryl groups to a wide range of nucleophiles, including C, N, O, and S-nucleophiles, often under mild, metal-free conditions.

The mechanism of these arylation reactions can vary. In some cases, it involves a simple nucleophilic attack on the iodonium (B1229267) salt, followed by reductive elimination. In other instances, particularly with transition metal catalysis, the reaction may proceed through an oxidative addition/reductive elimination cycle. For example, a Cu(I) catalyst can undergo oxidative addition with a diaryliodonium salt to form a Cu(III)-aryl intermediate, which then reacts with the nucleophile. beilstein-journals.orgfrontiersin.org

Hypervalent iodine reagents can also be used as oxidants in transition metal-catalyzed C-H functionalization reactions, where they facilitate the oxidation of the metal center to a higher oxidation state, enabling subsequent C-H activation and arylation steps. frontiersin.orgmdpi.com

Transition Metal-Mediated Reaction Mechanisms

Transition metals, particularly palladium and copper, serve as powerful catalysts in a variety of transformations involving 6-iodonaphthalen-2-ol and its precursors. These metals facilitate the formation of carbon-carbon and carbon-heteroatom bonds through distinct mechanistic pathways, enabling the synthesis of diverse and valuable compounds.

Palladium-Assisted ipso-Decarboxylation

The palladium-catalyzed ipso-decarboxylative iodination is a fundamental method for synthesizing aryl iodides, including 6-iodonaphthalen-2-ol, from their corresponding carboxylic acids. nih.govacs.org This process is particularly valuable as it can produce regioisomers that are difficult to obtain through direct electrophilic aromatic substitution. nih.gov The reaction typically involves an aromatic carboxylic acid, an iodine source like N-iodosuccinimide (NIS), and a palladium(II) catalyst. researchgate.net

The proposed mechanism for this transformation involves several key steps. nih.govacs.org Initially, a ligand exchange occurs at the Pd(II) center, for example, with Pd(OAc)₂, to form an acyloxy-palladium species. This intermediate then undergoes a concerted Pd-assisted ipso-decarboxylation, releasing carbon dioxide and forming a Pd(II)-aryl intermediate. nih.govacs.org This intermediate is subsequently oxidized by NIS to a Pd(IV) species. The cycle concludes with a C-I reductive elimination, which forms the final iodoarene product and regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle. nih.govacs.org

This method has been shown to be effective for a range of aromatic carboxylic acids, especially those with ortho-hydroxy or alkoxy substituents which facilitate the reaction. nih.gov The scalability of this reaction to the gram-scale with low catalyst loading highlights its practical utility in organic synthesis. researchgate.net

Table 1: Proposed Mechanistic Steps for Pd-Assisted ipso-Iododecarboxylation nih.govacs.org

| Step | Description | Intermediate Species |

| 1 | Ligand Exchange | Acyloxy-Pd(II) species |

| 2 | ipso-Decarboxylation | Pd(II)-aryl intermediate |

| 3 | Oxidation | Pd(IV)-aryl species |

| 4 | Reductive Elimination | Pd(II) catalyst (regenerated) & Iodoarene product |

Mechanistic Aspects of Copper-Catalyzed Transformations

Copper catalysis is instrumental in various transformations of aryl halides like 6-iodonaphthalen-2-ol, including N-arylation (a variant of the Ullmann condensation) and cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.govnih.gov These reactions are crucial for synthesizing complex molecules, such as naphthofurans and other biologically relevant scaffolds. researchgate.net

In copper-catalyzed N-arylation reactions, 6-iodonaphthalen-2-ol can be coupled with various amines. The reactivity in these couplings is often higher with iodo-substituted arenes compared to their bromo- or chloro-counterparts. researchgate.net The general mechanism for copper-catalyzed cross-coupling reactions often involves the oxidative addition of the aryl halide (Ar-I) to a Cu(I) species, forming a Cu(III)-aryl intermediate. This is followed by reaction with the nucleophile (e.g., an amine or a carbanion) and subsequent reductive elimination to yield the coupled product and regenerate the Cu(I) catalyst. However, the exact mechanism can be complex and may involve single-electron transfer (SET) pathways or proceed through different copper oxidation states depending on the specific reactants and ligands used. nih.gov

For instance, the synthesis of aryl(difluoromethyl)phosphonates from aryl iodides can be achieved through copper-mediated cross-coupling. nih.gov While many of these methods historically required stoichiometric amounts of copper, catalytic versions are being developed. nih.gov The mechanism often involves a CuCF₂PO(OR)₂ species that reacts with the aryl halide. nih.gov

Furthermore, copper catalysts are employed in the synthesis of naphthofurans. researchgate.netrsc.org These reactions can proceed through various pathways, sometimes involving intramolecular cyclization facilitated by the copper catalyst. The choice of ligands, bases, and solvents plays a critical role in the efficiency and selectivity of these copper-catalyzed transformations. researchgate.net

Table 2: Key Features of Copper-Catalyzed Reactions with Aryl Iodides

| Reaction Type | Key Mechanistic Feature | Common Substrates for 6-Iodonaphthalen-2-ol |

| N-Arylation | Oxidative addition/Reductive elimination cycle | Adamantane-containing amines researchgate.net |

| C-C Coupling | Formation of organocopper intermediates | Terminal alkynes, boronic acids researchgate.neteie.gr |

| C-P Coupling | In situ generation of reactive copper-phosphonate species | (Silyldifluoromethyl)phosphonates nih.gov |

| Naphthofuran Synthesis | Intramolecular cyclization or coupling with functionalized partners | Nitroolefins, alkynes rsc.orgresearchgate.net |

Catalytic Transformations Utilizing 6 Iodonaphthalen 2 Ol As a Substrate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond in 6-iodonaphthalen-2-ol is particularly susceptible to oxidative addition to a palladium(0) center, initiating the catalytic cycle for numerous cross-coupling reactions.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. wikipedia.orglibretexts.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. libretexts.orgtcichemicals.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with a boronic acid in the presence of a base, and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

While specific studies detailing the Suzuki-Miyaura coupling of 6-iodonaphthalen-2-ol are not extensively documented in the reviewed literature, the reactivity of similar substrates provides valuable insight. For instance, the related compound, 6-bromo-1-iodonaphthalen-2-ol (B2388685), has been successfully utilized in Suzuki-Miyaura cross-coupling reactions with phenylboronic acid. researchgate.net This demonstrates the viability of the iodo-substituted naphthalene (B1677914) core in such transformations, suggesting that the iodine at the 6-position of 6-iodonaphthalen-2-ol would be the reactive site for coupling. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like homocoupling of the boronic acid or protodeboronation. nih.govwikipedia.org

Table 1: Illustrative Suzuki-Miyaura Reaction with a Related Naphthalene Substrate

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product | Ref. |

| 6-bromo-1-iodonaphthalen-2-ol | Phenylboronic acid | Not specified | Not specified | Not specified | 6-Bromo-1-phenylnaphthalen-2-ol | researchgate.net |

Sonogashira Cross-Coupling Applications

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a critical transformation for the synthesis of conjugated enynes and aryl alkynes. organic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. organic-chemistry.org

The Sonogashira coupling offers a direct method to introduce alkynyl functionalities onto the naphthalene core of 6-iodonaphthalen-2-ol. The reactivity of aryl iodides in Sonogashira couplings is generally high, allowing for reactions to proceed under mild conditions. organic-chemistry.org While direct examples with 6-iodonaphthalen-2-ol are not prevalent in the surveyed literature, the general applicability of the Sonogashira reaction to a wide range of aryl iodides suggests its utility for this substrate. nih.govlibretexts.orgorganic-chemistry.org The reaction conditions, including the choice of palladium source, ligand, copper salt, and amine, can be optimized to achieve high yields of the desired 6-alkynylnaphthalen-2-ol derivatives. libretexts.orgorganic-chemistry.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

| Aryl Halide Type | Alkyne Type | Catalyst | Co-catalyst | Base | Solvent | General Product | Ref. |

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / Pd(PPh₃)₄ | CuI | Amine (e.g., Et₃N, piperidine) | THF, DMF, or Amine | Aryl Alkyne | organic-chemistry.orgnih.gov |

General Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the Suzuki and Sonogashira reactions, palladium catalysis enables a diverse array of other C-C and C-heteroatom bond-forming reactions. The Heck reaction, for instance, couples aryl halides with alkenes to form substituted alkenes. This reaction typically proceeds via oxidative addition, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the reaction conditions. chemrxiv.org

Copper-Catalyzed Reaction Systems and Regioselectivity

Copper-catalyzed reactions offer a valuable alternative and complement to palladium-based methodologies, often exhibiting different reactivity and selectivity profiles. The Ullmann condensation, a classical copper-catalyzed reaction, has been modernized to become a powerful tool for C-N, C-O, and C-S bond formation.

In the context of 6-iodonaphthalen-2-ol, copper catalysis could be employed for various transformations, such as N-arylation or O-arylation. The regioselectivity of these reactions on the naphthol ring system is a critical consideration. For instance, in the amination of 2-naphthol (B1666908) derivatives, the directing effect of the hydroxyl group can influence the position of the incoming nucleophile.

Research on the copper-catalyzed amination of related halo-naphthalenes, such as 2-bromo-6-methoxynaphthalene, has demonstrated the feasibility of forming C-N bonds at room temperature using specifically designed ligands. nih.govsorbonne-universite.fr These studies highlight the importance of the ligand in promoting the oxidative addition of the aryl halide to the copper center and facilitating the subsequent C-N bond formation. nih.gov The regioselectivity in such systems is primarily dictated by the position of the halide on the naphthalene ring. For 6-iodonaphthalen-2-ol, the reaction would be expected to occur at the C-6 position, replacing the iodine atom.

Table 3: Example of Copper-Catalyzed Amination of a Related Naphthalene Derivative

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Product | Ref. |

| 2-bromo-6-methoxynaphthalene | Various alkyl amines | CuI / N¹,N²-diarylbenzene-1,2-diamine ligand | NaOMe | DMSO | N-alkyl-6-methoxynaphthalen-2-amine derivatives | nih.govsorbonne-universite.fr |

Photoredox Catalysis for Carbon-Heteroatom Bond Formation

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging chemical bonds under mild conditions. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates that can participate in a variety of chemical transformations.

Visible-Light-Promoted C-S Cross-Coupling Reactions

The formation of C-S bonds is crucial for the synthesis of many pharmaceuticals and agrochemicals. Visible-light-promoted methods have been developed for the cross-coupling of aryl halides with thiols, offering a transition-metal-free alternative to traditional methods. beilstein-journals.org

Impressively, 6-iodonaphthalen-2-ol has been successfully employed as a substrate in a visible-light-promoted C-S cross-coupling reaction. beilstein-journals.org In a study, the reaction between 6-iodonaphthalen-2-ol and a thiophenol surrogate proceeded efficiently under visible light irradiation, without the need for a transition metal or a dedicated photoredox catalyst. The proposed mechanism involves the formation of an electron donor-acceptor (EDA) complex between the thiolate anion and the aryl iodide. Upon absorption of visible light, this complex undergoes an intermolecular charge transfer to generate a thiyl radical and an aryl radical, which then combine to form the C-S bond.

Table 4: Visible-Light-Promoted C-S Cross-Coupling of 6-Iodonaphthalen-2-ol

| Aryl Halide | Thiol Source | Base | Solvent | Light Source | Product Yield | Ref. |

| 6-Iodonaphthalen-2-ol | Thiophenol surrogate | Not specified | Not specified | Visible Light | Not specified | beilstein-journals.org |

This example underscores the potential of 6-iodonaphthalen-2-ol as a valuable building block in modern, light-driven synthetic methodologies, opening avenues for the construction of complex sulfur-containing naphthalene derivatives under environmentally benign conditions.

C-P Bond Formation via Phosphorylation of Naphthols

The formation of a carbon-phosphorus (C-P) bond is a fundamental transformation in organophosphorus chemistry, yielding compounds with wide applications in materials science and medicinal chemistry. nih.gov The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with P(O)-H compounds like H-phosphonates and secondary phosphine (B1218219) oxides, is a practical method for constructing C(sp²)-P bonds. nih.govacs.orgresearchgate.net Given its structure as an aryl iodide, 6-Iodonaphthalen-2-ol is a suitable substrate for such transformations.

The general mechanism for the palladium-catalyzed phosphorylation of an aryl halide, such as 6-Iodonaphthalen-2-ol, involves a catalytic cycle that begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. nih.gov This is followed by the oxidative addition of the aryl iodide to the Pd(0) catalyst to form an Ar-Pd(II)-I intermediate. Subsequent reaction with the phosphorus nucleophile (e.g., a dialkyl phosphite) and reductive elimination yields the arylphosphonate product and regenerates the Pd(0) catalyst, allowing the cycle to continue. researchgate.net

Research has expanded the scope of the Hirao reaction to include various aryl sulfonates, demonstrating the versatility of palladium catalysis in C-P bond formation. nih.govacs.org For instance, palladium acetate (B1210297) in combination with ligands like CM-Phos has been effective for the phosphorylation of aryl mesylates and tosylates. acs.org Similarly, ligands such as dppf or DPEPhos are used for coupling with aryl fluorosulfonates. nih.gov While these examples use sulfonates, the underlying principles of palladium-catalyzed coupling are directly applicable to aryl halides like 6-Iodonaphthalen-2-ol. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction efficiency and yield. researchgate.net Copper and nickel complexes have also been shown to be effective catalysts for this type of reaction. acs.org

| Catalyst | Ligand | Base | Solvent | Phosphorus Source | Typical Temp. |

|---|---|---|---|---|---|

| Pd(OAc)₂ | CM-Phos | Et₃N | t-BuOH | H-phosphonate | 110 °C |

| Pd(OAc)₂ | dppf / DPEPhos | K₂CO₃ | DMF | Dialkyl phosphite | 100-120 °C |

| PdCl₂(PPh₃)₂ | - | Et₃N | Toluene | Diphenylphosphine oxide | 110 °C |

Organocatalytic Strategies Involving Iodonaphthol Substrates

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for various chemical transformations. mdpi.comcardiff.ac.uk Iodonaphthols, including 6-Iodonaphthalen-2-ol, can serve as substrates in these reactions. One notable strategy involves the intermolecular electrophilic dearomatization of halonaphthols. researchgate.net

In this type of reaction, halonaphthols act as carbon-nucleophiles, reacting with electrophiles such as benzyl (B1604629) or allyl bromides. researchgate.net The use of a specific base, cesium carbonate, has been shown to promote C-alkylation (dearomatization) while suppressing the competing O-alkylation (etherification) of the phenolic hydroxyl group. researchgate.net This selectivity leads to the formation of three-dimensional cyclic enones. researchgate.net Mechanistic studies suggest that this transformation proceeds via a direct Sₙ2 reaction pathway. researchgate.net

The reaction demonstrates good functional group tolerance and provides a method for synthesizing sterically congested products. researchgate.net This organocatalytic approach expands the utility of halonaphthols beyond traditional cross-coupling reactions, enabling their use in the construction of complex cyclic systems. researchgate.net

| Substrate | Electrophile | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Halonaphthol | Benzyl Bromide | Cs₂CO₃ | CH₃CN | Cyclic Enone | researchgate.net |

| Halonaphthol | Allyl Bromide | Cs₂CO₃ | CH₃CN | Cyclic Enone | researchgate.net |

| Iodonaphthol | Substituted Benzyl Bromide | Cs₂CO₃ | CH₃CN | Substituted Cyclic Enone | researchgate.net |

Ullmann Coupling Reaction Mechanisms and Applications

The Ullmann coupling is a classic organic reaction that traditionally involves the copper-promoted coupling of two aryl halide molecules to form a symmetric biaryl. byjus.comorganic-chemistry.org This reaction is particularly relevant for 6-Iodonaphthalen-2-ol, as it provides a direct route to synthesize substituted binaphthol compounds, which are valuable as ligands and chiral auxiliaries in asymmetric catalysis.

The mechanism of the Ullmann reaction typically involves the formation of an active organocopper intermediate. organic-chemistry.org It is generally accepted that a Cu(I) species is the active catalyst. byjus.com The reaction sequence is thought to begin with the oxidative addition of the aryl halide to a Cu(I) species. In the classic Ullmann condensation, metallic copper is used at high temperatures (often >200°C), where it is believed that a Cu(I) species is formed in situ. byjus.com A second molecule of the aryl halide reacts in a further step, and the subsequent reductive elimination from a Cu(III) intermediate or a dimeric copper species results in the formation of the new carbon-carbon bond of the biaryl product and the regeneration of the copper catalyst. byjus.comrsc.org

While the original Ullmann reaction required harsh conditions and often gave low yields, modern variations have been developed that proceed under milder conditions. researchgate.net These improved methods often employ soluble copper salts, ligands (such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine), and a base. researchgate.netrsc.org These advancements have significantly expanded the scope and applicability of the Ullmann coupling. rsc.org In addition to symmetric couplings, unsymmetrical biaryls can also be synthesized, typically by using one aryl halide in excess or by employing more advanced catalytic systems, such as dual nickel and palladium catalysis for cross-Ullmann reactions. byjus.comnih.gov For a substrate like 6-Iodonaphthalen-2-ol, this reaction would lead to the formation of a dihydroxy-bi-naphthalene derivative.

| Copper Source | Ligand (Modern Variations) | Base (Modern Variations) | Solvent | Typical Temp. | Product |

|---|---|---|---|---|---|

| Cu powder / Cu bronze | None (Classical) | None (Classical) | None or high-boiling solvent | >200 °C | Symmetric Biaryl |

| CuI, Cu(OAc)₂ | 1,10-Phenanthroline, Diamines | K₂CO₃, Cs₂CO₃ | DMF, Toluene, Dioxane | 80-140 °C | Symmetric/Unsymmetric Biaryl |

Functionalization and Derivatization of 6 Iodonaphthalen 2 Ol

O-Alkylation and Etherification Pathways for Naphthols

The hydroxyl group of naphthols, including 6-iodonaphthalen-2-ol, is readily converted to an ether moiety through O-alkylation. This transformation is fundamental for protecting the hydroxyl group or for introducing new functionalities. A common method for this conversion is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. libretexts.orgmasterorganicchemistry.com The naphthol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic naphthoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. libretexts.orgmasterorganicchemistry.com

For instance, 1-iodonaphthalen-2-ol can be alkylated using benzyl (B1604629) bromide in the presence of potassium carbonate and catalytic sodium iodide in acetone, a reaction that proceeds to completion upon heating. acs.org Environmentally friendly methods for the O-alkylation of β-naphthols have also been developed using micellar media or solvent-free conditions, which can significantly accelerate reaction rates. scispace.comresearchgate.net These methods often show high yields and can be applied to a range of alcohols. scispace.com

The table below summarizes reaction conditions for the O-alkylation of various naphthols, demonstrating the versatility of these etherification pathways.

Table 1: O-Alkylation Conditions for Naphthol Derivatives

| Naphthol Derivative | Alkylating Agent | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| β-Naphthol | Methanol | CTAB | Water | 1.1 | 96 | scispace.com |

| β-Naphthol | Ethanol | SDS | Water | 2.4 | 92 | scispace.com |

| 1-Bromonaphthalen-2-ol | Methanol | CTAB | Water | 1.1 | 91 | scispace.com |

| 1-Iodonaphthalen-2-ol | Methanol | CTAB | Water | 1.4 | 87 | scispace.com |

Data adapted from multiple sources to illustrate typical conditions. Yields and times are representative.

Carbon-Carbon Bond-Forming Reactions Beyond Cross-Coupling

While the iodine substituent makes 6-iodonaphthalen-2-ol an excellent candidate for palladium-catalyzed cross-coupling reactions, its utility extends to other important C-C bond-forming transformations.

Halonaphthols are valuable starting materials for annulation reactions, which build new rings onto the existing naphthalene (B1677914) scaffold, leading to fused polycyclic systems. nih.gov These strategies are critical for synthesizing complex aromatic compounds with interesting electronic and optical properties. nih.gov One such approach involves the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes to produce fluoren-9-ones. nih.gov For example, the reaction of 2-iodonaphthalene-1-carboxaldehyde with an aryne precursor in the presence of a palladium catalyst and a phosphine (B1218219) ligand results in the formation of a benzo[b]fluorenone derivative. nih.gov The yield of these reactions can be influenced by steric factors around the carbon-iodine bond. nih.gov Another strategy is the carbonylative annulation of alkynes to form coumarins. nih.gov

Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule, and halonaphthols are suitable substrates for such transformations. nih.gov Palladium-catalyzed carbonylation of halonaphthols can lead to the synthesis of valuable compounds like benzo[c]fluorenones. nih.gov This type of reaction often involves the use of carbon monoxide (CO) as the carbonyl source. In some cases, dearomatization of the naphthalene system can occur via palladium-catalyzed carbonylation, leading to spiro-compounds. acs.org For instance, Pd-catalyzed deiodinated carbonylation represents a pathway for functionalizing the naphthalene core. researchgate.net

Synthesis of Polycyclic Aromatic Hydrocarbons and Complex Naphthalene Derivatives

The functional groups on 6-iodonaphthalen-2-ol provide handles for constructing larger polycyclic aromatic hydrocarbons (PAHs) and other complex naphthalene derivatives. nih.gov The iodine atom is particularly useful, serving as a site for further elaboration through reactions like Suzuki-Miyaura cross-coupling. For example, 6-bromo-1-iodonaphthalen-2-ol (B2388685) can be reacted with phenylboronic acid to synthesize 6-bromo-1-phenylnaphthalen-2-ol, demonstrating how aryl groups can be introduced onto the naphthalene core. researchgate.net These elaborated naphthalenes can then undergo subsequent cyclization or annulation reactions to form extended polycyclic systems. nih.gov The synthesis of such complex derivatives is driven by the search for new materials with advanced electronic and optical properties. nih.gov

Regioselective Functionalization of the Naphthalene Core

Achieving regioselective functionalization is crucial for the synthesis of well-defined polysubstituted naphthalene derivatives. The existing substituents on 6-iodonaphthalen-2-ol direct the position of incoming electrophiles or other reactive species. The use of protecting groups can control the regioselectivity of subsequent reactions. worktribe.com For example, protecting the hydroxyl group as a tetrafluoropyridyl (TFP) ether can direct electrophilic aromatic substitution to a remote position on the naphthalene ring system. worktribe.com The direct electrophilic substitution of 1,1'-bi-2-naphthol (B31242) (BINOL) has been extensively studied, and the principles governing its regioselectivity can be applied to simpler naphthol systems. nih.gov Depending on the reaction conditions, functional groups can be selectively introduced at specific positions of the BINOL structure. nih.gov Similarly, copper-catalyzed arylations of 2-naphthol (B1666908) derivatives with diaryliodonium salts have been shown to proceed with high site selectivity, predominantly controlled by steric factors. researchgate.net

Generation of Axially Chiral Scaffolds from Iodonaphthol Precursors

Iodonaphthol precursors are instrumental in the synthesis of axially chiral compounds, most notably BINOL (1,1'-binaphthyl-2,2'-diol) and its derivatives. mdpi.com These C₂-symmetric molecules are highly valuable as chiral ligands and catalysts in asymmetric synthesis. sigmaaldrich.com The oxidative coupling of 2-naphthol derivatives, often mediated by copper or vanadium complexes, is a primary method for constructing the BINOL scaffold. mdpi.com

The presence of a substituent, such as iodine, on the naphthol ring can influence the properties and subsequent reactions of the resulting binaphthyl system. For example, the enantioselectivity of certain cyclization reactions can be improved by adjusting the steric hindrance of groups attached to the oxygen of 1-iodonaphthalen-2-ol. mdpi.com Furthermore, iodinated BINOL derivatives serve as precursors for other functionalized chiral ligands. The iodine atoms on (S)-3,3'-diiodo-[1,1'-binaphthalene]-2,2'-diol, for instance, create specific steric and electronic properties and can participate in halogen bonding, which is significant in asymmetric catalysis. These diiodo-BINOLs can be further modified, for example, through lithiation followed by reaction with other electrophiles, to generate a diverse library of chiral ligands. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 6-Iodonaphthalen-2-ol |

| 1-Iodonaphthalen-2-ol |

| Benzyl bromide |

| Potassium carbonate |

| Sodium iodide |

| Sodium hydride |

| β-Naphthol (Naphthalen-2-ol) |

| 1-Bromonaphthalen-2-ol |

| 2-Iodonaphthalene-1-carboxaldehyde |

| Benzo[b]fluorenone |

| Benzo[c]fluorenone |

| Carbon monoxide |

| 6-Bromo-1-iodonaphthalen-2-ol |

| Phenylboronic acid |

| 6-Bromo-1-phenylnaphthalen-2-ol |

| 1,1'-Bi-2-naphthol (BINOL) |

Applications of 6 Iodonaphthalen 2 Ol in Advanced Organic Synthesis and Interdisciplinary Research

Role as a Versatile Synthetic Intermediate and Molecular Building Block

6-Iodonaphthalen-2-ol is a valuable and versatile intermediate in organic synthesis. google.com Its naphthalene (B1677914) core, substituted with both a hydroxyl (-OH) and an iodo (-I) group, provides two reactive sites for a variety of chemical transformations. The iodine atom, being an excellent leaving group, makes the compound an ideal substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. google.com These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular architectures. google.com

The hydroxyl group can be readily converted into other functional groups. For instance, it can be transformed into an ether, such as in the synthesis of 1-(1,7-octadiynyl)-2-benzyloxynaphthalene, or an ester, like 1-iodonaphthalen-2-yl pivalate. acs.org This functional group versatility allows chemists to tailor the molecule for specific synthetic strategies. The compound serves as a crucial building block for creating a diverse range of substituted naphthalene derivatives. nih.gov Its utility is further demonstrated in its use for preparing more complex structures, such as 6-bromo-1-phenylnaphthalen-2-ol through a Suzuki-Miyaura cross-coupling reaction. researchgate.net The dual functionality of 6-iodonaphthalen-2-ol makes it a powerful tool for chemists to introduce the naphthalene scaffold into a wide array of organic molecules.

Development of Pharmaceutically Relevant Compounds

The structural framework of 6-iodonaphthalen-2-ol is a key component in the synthesis of various biologically active molecules. Its derivatives have been explored for a range of therapeutic applications.

Precursors for Antiviral Agents, including HCV Inhibitors

The naphthalene scaffold is a recognized structural motif in the development of antiviral agents. mdpi.com Specifically, derivatives of 6-iodonaphthalen-2-ol serve as precursors for compounds targeting the Hepatitis C virus (HCV). nih.govsemanticscholar.org HCV infection is a major cause of chronic liver diseases, and the development of effective direct-acting antivirals (DAAs) is a critical area of research. nih.govnih.gov

Research has focused on designing inhibitors for various HCV proteins, such as the NS4B and NS5B polymerase, which are essential for viral replication. nih.govsemanticscholar.org For example, novel 6-(indol-2-yl)pyridine-3-sulfonamides have been synthesized and shown to be potent inhibitors of HCV RNA replication, with some compounds exhibiting low nanomolar potency against the HCV genotype 1b replicon. nih.gov Resistance studies identified that these compounds target the HCV NS4B protein. nih.gov Similarly, other research has led to the discovery of potent HCV NS5A inhibitors based on a benzidine (B372746) prolinamide backbone, demonstrating the versatility of different core structures in targeting HCV. nih.gov The development of these inhibitors highlights the importance of versatile building blocks like 6-iodonaphthalen-2-ol in creating new chemotypes with significant antiviral activity. nih.gov

Table 1: Examples of HCV Inhibitors and their Targets

| Compound Type | Viral Target | Potency (EC50) | Reference |

|---|---|---|---|

| 6-(indol-2-yl)pyridine-3-sulfonamides | HCV NS4B | 4 nM (for compound 8c) | nih.gov |

| Benzidine prolinamide derivatives | HCV NS5A | 260 pM (for compound 6) | nih.gov |

Synthesis of Compounds with Antimicrobial and Antitumor Potential

The naphthalene ring is a key structural feature in many compounds exhibiting antimicrobial and antitumor properties. nih.gov Derivatives of 6-iodonaphthalen-2-ol have been investigated for their potential in these therapeutic areas.

In the field of antimicrobial research, naphtholic azo compounds have demonstrated activity against various human pathogenic microorganisms, including Staphylococcus aureus and Escherichia coli. nih.gov The synthesis of these compounds often involves the coupling of a diazonium salt with a naphthol derivative. nih.govsphinxsai.com Furthermore, 4-thiazolidinone (B1220212) derivatives synthesized from halogenohydroxy Schiff bases, which can be derived from naphthols, have shown in vitro antimicrobial activity. semanticscholar.orgresearchgate.net

Regarding antitumor applications, naphthalene derivatives have been identified as potent anticancer agents. rsc.org For instance, naphthalene-substituted triazole spirodienones have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). nih.gov Some of these compounds were found to induce cell cycle arrest and apoptosis in cancer cells. nih.govrsc.org The versatility of the 6-iodonaphthalen-2-ol scaffold allows for the synthesis of a wide range of derivatives with potential applications in cancer therapy.

Table 2: Biological Activities of Naphthalene Derivatives

| Derivative Class | Biological Activity | Target/Mechanism | Reference |

|---|---|---|---|

| Naphtholic azo compounds | Antimicrobial | General microbial inhibition | nih.gov |

| 4-Thiazolidinone derivatives | Antimicrobial | Inhibition of bacterial and fungal growth | semanticscholar.orgresearchgate.net |

| Naphthalene-substituted triazole spirodienones | Antitumor | Cytotoxicity, cell cycle arrest, apoptosis induction | nih.gov |

Exploration of Derivatives with Anti-inflammatory, Hypotensive, Bradycardiac, and Anticancer Activities

Derivatives of 6-iodonaphthalen-2-ol are being explored for a wide spectrum of pharmacological activities. The naphthalene acetic acid moiety, for example, is structurally related to the well-known anti-inflammatory drug Naproxen. This has spurred research into related compounds for their potential anti-inflammatory and analgesic properties. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

While specific studies on the hypotensive and bradycardiac activities of 6-iodonaphthalen-2-ol derivatives are not extensively detailed in the provided results, the broad pharmacological potential of naphthalenic structures suggests that these are areas of ongoing investigation. The structural similarity to known bioactive molecules provides a strong rationale for synthesizing and screening new derivatives for these effects.

The anticancer potential of naphthalene derivatives is a significant area of research. As mentioned previously, various substituted naphthalenes have shown promising results as cytotoxic agents against a range of cancer cell lines. nih.govrsc.org The ability to modify the 6-iodonaphthalen-2-ol core allows for the fine-tuning of these compounds to enhance their potency and selectivity as potential anticancer drugs.

Design and Synthesis of Fluorescent Probes and Dyes

The naphthalene scaffold is a well-known fluorophore, and its derivatives are widely used in the design of fluorescent probes and dyes. These tools are invaluable in biological research for applications such as cellular imaging and the detection of specific biomolecules. thermofisher.comrsc.org The photophysical properties of these probes, such as their emission wavelength and fluorescence intensity, can be sensitive to their local environment, making them useful as sensors for properties like viscosity and pH. tcu.edu

6-Iodonaphthalen-2-ol can serve as a starting material for the synthesis of more complex fluorescent molecules. The ability to introduce various functional groups onto the naphthalene ring allows for the creation of targeted probes that can bind to specific cellular components or respond to particular biological events. For example, fluorescent probes can be designed to selectively stain certain cell types or organelles, providing researchers with a powerful method for visualizing cellular processes in real-time. rsc.org The development of novel fluorescent dyes often involves modifying existing fluorophores to improve properties like water solubility, photostability, and sensitivity. The versatility of 6-iodonaphthalen-2-ol makes it a valuable building block in this field of research.

Contribution to Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for creating large collections of structurally diverse small molecules for high-throughput screening and drug discovery. frontiersin.orgcam.ac.ukscispace.com The goal of DOS is to explore vast regions of chemical space to identify novel compounds with interesting biological activities. nih.govacs.org

6-Iodonaphthalen-2-ol is an ideal starting point for DOS due to its two distinct functional groups, which can be independently and sequentially modified. acs.org This allows for the generation of a wide variety of molecular scaffolds from a single core structure. cam.ac.uk For example, the iodine atom can be used in a range of cross-coupling reactions to introduce appendange diversity, while the hydroxyl group can be derivatized to further increase the complexity and diversity of the resulting compound library. This approach enables the rapid generation of numerous unique molecules that can be screened for a wide range of biological targets, accelerating the discovery of new probes and potential drug candidates. frontiersin.orgnih.gov

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for 6-Iodonaphthalen-2-ol Transformations

The carbon-iodine bond in 6-Iodonaphthalen-2-ol is a prime target for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Future research will likely focus on creating more efficient, selective, and sustainable catalytic systems to transform this building block. While traditional palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings have been employed with iodo-naphthalene derivatives, there is a continuous drive for improvement. researchgate.netacs.org

Emerging research is expected to explore:

Novel Metal Catalysts: Beyond palladium, catalysts based on copper, nickel, and rhodium are gaining traction. researchgate.netrsc.orgsemanticscholar.org For instance, copper-catalyzed arylations of naphthol derivatives have shown promise. researchgate.net The development of catalysts with lower costs, reduced toxicity, and higher turnover numbers is a key objective.

Ligand Development: The design of sophisticated ligands is crucial for controlling the reactivity and selectivity of metal catalysts. Future work will involve synthesizing and screening new ligands that can facilitate challenging transformations, enable reactions at lower temperatures, and improve yields.

Photocatalysis and Electrocatalysis: These green-by-design methodologies offer alternative activation pathways that can lead to novel reactivities. Harnessing light or electrical energy to drive the transformations of 6-Iodonaphthalen-2-ol could open up new synthetic routes that are inaccessible with traditional thermal methods.

Flow Chemistry: Implementing catalytic transformations of 6-Iodonaphthalen-2-ol in continuous flow reactors can offer superior control over reaction parameters, leading to improved safety, scalability, and product purity.

A summary of potential catalytic systems for 6-Iodonaphthalen-2-ol transformations is presented below.

| Catalytic System | Reaction Type | Potential Advantages |

| Palladium-based catalysts | Suzuki-Miyaura, Sonogashira, Heck | Well-established, high functional group tolerance. researchgate.netresearchgate.net |

| Copper-based catalysts | Ullmann condensation, C-O/C-N coupling | Lower cost compared to palladium. researchgate.net |

| Nickel-based catalysts | Kumada coupling | Effective for forming C-C bonds with Grignard reagents. semanticscholar.org |

| Rhodium-based catalysts | Carbonylation, Reductive coupling | Can introduce carbonyl functionalities. rsc.orgbeilstein-journals.org |

Integration of 6-Iodonaphthalen-2-ol into Advanced Materials Science

The rigid, aromatic structure of the naphthalene (B1677914) core makes 6-Iodonaphthalen-2-ol an attractive monomer for the synthesis of advanced functional materials. Its derivatives have potential applications in organic electronics and polymer science.

Future research opportunities include:

Organic Light-Emitting Diodes (OLEDs): Naphthalene-based compounds are known for their electroluminescent properties. 6-Iodonaphthalen-2-ol can serve as a key intermediate for creating novel emitters or host materials for OLEDs. bldpharm.com Research will focus on tuning the electronic properties of its derivatives to achieve desired emission colors, high quantum efficiencies, and long operational lifetimes.

Covalent Organic Frameworks (COFs): As a bifunctional monomer, 6-Iodonaphthalen-2-ol can be used in the bottom-up synthesis of crystalline, porous COFs. bldpharm.com These materials have potential applications in gas storage and separation, catalysis, and sensing. The iodo- and hydroxyl groups provide reactive sites for forming the extended network structure.

Functional Polymers: Incorporation of the 6-Iodonaphthalen-2-ol moiety into polymer backbones or as pendant groups can impart specific properties such as thermal stability, fluorescence, and refractive index modification. Research into polymerization reactions involving derivatives of 6-Iodonaphthalen-2-ol is an emerging area.

Computational Studies for Predictive Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For 6-Iodonaphthalen-2-ol, computational studies can provide deep insights into its reactivity and guide experimental design.

Future computational efforts are expected to focus on:

Reaction Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of reactions involving 6-Iodonaphthalen-2-ol. acs.orgresearchgate.net This can help in understanding the detailed mechanism of catalytic cycles, identifying key intermediates and transition states, and explaining observed regioselectivity. researchgate.net

Catalyst Design: Computational screening of virtual libraries of catalysts and ligands can accelerate the discovery of new and improved catalytic systems for its transformations. By predicting catalytic activity and selectivity, computational studies can prioritize experimental efforts.

Predicting Material Properties: For applications in materials science, computational methods can be used to predict the electronic and optical properties of polymers and frameworks derived from 6-Iodonaphthalen-2-ol, aiding in the rational design of new materials.

Understanding Intermolecular Interactions: Calculations can model the non-covalent interactions, such as halogen bonding, that the iodine atom of 6-Iodonaphthalen-2-ol can participate in, which is crucial for understanding its behavior in condensed phases and in biological systems.

Biological Activity Profiling of New 6-Iodonaphthalen-2-ol Derivatives

The naphthalene scaffold is a common feature in many biologically active compounds. The ability to functionalize 6-Iodonaphthalen-2-ol through its iodo and hydroxyl groups makes it a valuable starting point for the synthesis of new potential therapeutic agents.

Key areas for future research include:

Anticancer Agents: Naphthalene derivatives have been investigated for their anticancer properties. 6-Iodonaphthalen-2-ol was used as a building block in the synthesis of novobiocin (B609625) analogues, which were evaluated as inhibitors of Hsp90, a chaperone protein implicated in cancer. umich.edu Future work could involve creating libraries of derivatives for screening against various cancer cell lines.

Antimicrobial Agents: There is a constant need for new antimicrobial drugs. Derivatives of 6-Iodonaphthalen-2-ol could be synthesized and tested for activity against a broad spectrum of bacteria and fungi. uow.edu.au

Enzyme Inhibitors: The structural features of 6-Iodonaphthalen-2-ol make it a candidate for designing inhibitors of specific enzymes. The naphthalene ring can engage in hydrophobic interactions within an active site, while the hydroxyl group can act as a hydrogen bond donor or acceptor.

A summary of potential therapeutic areas for derivatives of 6-Iodonaphthalen-2-ol is provided below.

| Derivative Class | Potential Biological Activity | Rationale/Example |

| Novobiocin Analogues | Anticancer (Hsp90 inhibition) | 6-Iodonaphthalen-2-ol used as a synthetic precursor. umich.edu |

| Cephamycin-based conjugates | Anti-sporulation agents | Potential for targeting bacterial sporulation processes. uow.edu.au |

| Substituted Naphthols | Fungicidal, Antibacterial | Naphthalene scaffold is a known pharmacophore. mdpi.comresearchgate.net |

Q & A

Q. What are the standard methods for synthesizing 6-Iodonaphthalen-2-ol, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves iodination of naphthalen-2-ol derivatives using iodine or iodinating agents (e.g., N-iodosuccinimide) under acidic or catalytic conditions. For example, halogen exchange reactions or electrophilic aromatic substitution can be employed, with optimization focusing on solvent polarity (e.g., acetic acid or DMF), temperature (60–100°C), and stoichiometric ratios of iodine precursors . Reaction progress is monitored via TLC or HPLC, and purification involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing 6-Iodonaphthalen-2-ol?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and iodine’s electron-withdrawing effects. Deuterated DMSO or CDCl is used to avoid solvent interference .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns indicative of iodine (I) .

- IR Spectroscopy : Identification of hydroxyl (-OH) stretching (~3200–3500 cm) and C-I bonds (~500–600 cm) .

Q. What safety protocols are critical when handling 6-Iodonaphthalen-2-ol in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if airborne particles are generated .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Waste Disposal : Collect iodine-containing waste separately for halogen-specific disposal, adhering to local regulations .

Q. How is 6-Iodonaphthalen-2-ol utilized in foundational organic chemistry research?

- Methodological Answer : It serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s reactivity. Researchers use it to synthesize biaryl ethers or labeled compounds for mechanistic studies. Reaction optimization often involves palladium catalysts (e.g., Pd(PPh)) and inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for 6-Iodonaphthalen-2-ol?

- Methodological Answer :

- Literature Cross-Validation : Compare data with peer-reviewed studies (e.g., NIST Chemistry WebBook entries) to identify outliers .

- Experimental Replication : Repeat synthesis and characterization under controlled conditions (e.g., standardized solvents, calibrated instruments) .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with empirical results .

Q. What strategies optimize regioselectivity in iodination reactions for naphthalen-2-ol derivatives?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl ether) to steer iodination to the 6-position .

- Catalytic Systems : Use Lewis acids (e.g., FeCl) or iodine-specific catalysts to enhance selectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions .

Q. How does computational modeling aid in predicting the reactivity of 6-Iodonaphthalen-2-ol in cross-coupling reactions?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for oxidative addition in palladium-catalyzed reactions.

- Docking Simulations : Model interactions with catalytic intermediates (e.g., Pd/Pd) to optimize ligand design .

- Kinetic Analysis : Use software like ChemKin to simulate reaction pathways and identify rate-limiting steps .

Q. What methodologies validate the biological activity of 6-Iodonaphthalen-2-ol derivatives in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (measuring MIC/MBC values) or anti-inflammatory effects using COX-2 inhibition assays .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing iodine with bromine) and correlate changes with bioactivity .

- Toxicity Profiling : Use cell viability assays (e.g., MTT) on mammalian cell lines to assess cytotoxicity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address conflicting solubility data for 6-Iodonaphthalen-2-ol?

- Methodological Answer :

- Controlled Variables : Test solubility in standardized solvents (e.g., DMSO, ethanol) at fixed temperatures (25°C ± 0.5°C) .

- Reproducibility Checks : Conduct triplicate measurements with freshly prepared samples to rule out degradation.

- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation, which may skew solubility readings .

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving 6-Iodonaphthalen-2-ol derivatives?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC/IC values .

- Error Analysis : Apply ANOVA or t-tests to compare replicates and identify significant differences (p < 0.05) .

- Meta-Analysis : Aggregate data from multiple studies to assess reproducibility and identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.